Benzamide, N-[2-(4-nitrophenyl)ethyl]-
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Overview
Description
N-(p-Nitrophenethyl)benzamide is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzamide, where the amide nitrogen is substituted with a p-nitrophenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(p-Nitrophenethyl)benzamide can be synthesized through the direct condensation of p-nitrophenethylamine and benzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of N-(p-Nitrophenethyl)benzamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(p-Nitrophenethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is converted to a nitroso or hydroxylamine group.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).
Major Products
- p-Aminophenethylbenzamide. p-Nitrosophenethylbenzamide or p-Hydroxylaminophenethylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(p-Nitrophenethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(p-Nitrophenethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s nitro group can also participate in redox reactions, generating reactive intermediates that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Benzylbenzamide
- N-Phenethylbenzamide
- N-Benzyloxybenzamide
Uniqueness
N-(p-Nitrophenethyl)benzamide is unique due to the presence of the nitro group on the phenethyl moiety, which imparts distinct chemical reactivity and biological activity. This differentiates it from other benzamide derivatives, which may lack the nitro group or have different substituents that alter their properties and applications.
Properties
CAS No. |
142437-69-2 |
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Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-[2-(4-nitrophenyl)ethyl]benzamide |
InChI |
InChI=1S/C15H14N2O3/c18-15(13-4-2-1-3-5-13)16-11-10-12-6-8-14(9-7-12)17(19)20/h1-9H,10-11H2,(H,16,18) |
InChI Key |
XTKJFYIJGQVOMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
14.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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